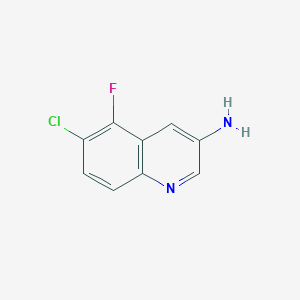

6-Chloro-5-fluoroquinolin-3-amine

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products, pharmaceuticals, and agrochemicals. globalresearchonline.net The structural and chemical properties of the quinoline ring system allow for functionalization at various positions, enabling the synthesis of a diverse library of derivatives. frontiersin.org

The significance of the quinoline core is underscored by its presence in numerous commercially successful drugs. frontiersin.orgrsc.org These compounds exhibit a wide spectrum of pharmacological activities, including:

Antimalarial: Quinine (B1679958), Chloroquine, and Mefloquine are classic examples of quinoline-based antimalarial drugs. rsc.orgijpsjournal.com

Antibacterial: The fluoroquinolone class of antibiotics, such as Ciprofloxacin, features a quinoline core and is vital in treating bacterial infections. rsc.org

Anticancer: Derivatives like Topotecan and Camptothecin demonstrate the potential of the quinoline scaffold in developing agents for cancer therapy. globalresearchonline.netrsc.org

Anti-inflammatory and Antiviral: Research has also highlighted the anti-inflammatory, antiviral, and antioxidant properties of various quinoline derivatives. nih.govorientjchem.org

Beyond medicine, quinolines serve as valuable chelating agents in coordination chemistry and as building blocks in the synthesis of dyes and other functional materials. globalresearchonline.net The ongoing exploration of site-selective C-H bond functionalization on the quinoline ring continues to expand its chemical space, offering pathways to novel molecules with improved therapeutic performance. researchgate.net

Rationale for Research Focus on Halogenated Fluoroquinolines

The introduction of halogen atoms, particularly fluorine, into the quinoline scaffold is a well-established strategy in medicinal chemistry to modulate a compound's properties. The specific placement of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The rationale for focusing on halogenated fluoroquinolines includes:

Enhanced Biological Activity: Halogenation can significantly increase the potency of a compound. For instance, studies on fluoroquinolones have shown that adding a halogen (bromine, chlorine, or fluorine) or a methoxy (B1213986) group at the C-8 position enhances activity against resistant bacterial strains. nih.govasm.org The fluorine atom at the C-6 position is particularly noted for increasing a compound's penetration into bacterial cells and boosting its activity against Gram-negative bacteria. nih.gov

Improved Pharmacokinetics: Fluorine substitution can block metabolic pathways, leading to improved metabolic stability and a longer half-life in the body. nih.gov It can also increase the lipophilicity of a compound, which affects its absorption, distribution, and ability to cross biological membranes. nih.gov

Modulation of Physicochemical Properties: The high electronegativity and small size of the fluorine atom can alter the electronic properties of the quinoline ring, influencing how the molecule interacts with its biological target.

The following table summarizes research findings on the effect of C-8 halogenation on the bacteriostatic activity against a resistant mutant of Staphylococcus aureus.

| C-8 Substituent | Fold Reduction in MIC99* vs. C-8 Hydrogen |

| Bromine | 7 to 8-fold |

| Chlorine | 7 to 8-fold |

| Fluorine | 2 to 3-fold |

| Methoxy | 7 to 8-fold |

| *MIC99: Minimum inhibitory concentration required to inhibit the growth of 99% of isolates. Data sourced from studies on fluoroquinolones. nih.govasm.org |

This targeted modification strategy has proven so effective that the entire class of these antibiotics is generically known as "fluoroquinolones," highlighting the critical role of fluorine in their development. nih.gov

Overview of Existing Research on Related Quinoline Derivatives

While specific academic literature on 6-Chloro-5-fluoroquinolin-3-amine is limited, extensive research on structurally related compounds provides a framework for understanding its potential. The synthesis and biological evaluation of quinolines and similar heterocyclic systems with various halogen and amine/nitro substitutions are common themes in chemical research.

For example, significant work has been done on 6-chloro-substituted quinolines . A detailed structure-activity relationship study of 6-chloro-2-arylvinylquinolines identified potent antimalarial compounds, demonstrating that the 6-chloro group is a key feature in this class of molecules. nih.gov Similarly, research into 6-chloro-pyridin-2-yl-amine derivatives has yielded compounds with notable antibacterial and antifungal activity. researchgate.net

The synthesis of related heterocyclic systems often involves multi-step reactions. The preparation of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, a complex molecule with chloro and fluoro substitutions, highlights the synthetic methodologies employed for such structures. researchgate.net Another example is the synthesis of a tertiary ammonium (B1175870) derivative from 6-Chloro-5-nitrobenzofuroxan, a related nitroaromatic compound. researchgate.net These studies provide valuable insights into the synthetic routes and chemical reactivity of halogenated nitrogen heterocycles.

The table below presents examples of related halogenated quinoline and pyridine derivatives and their primary area of research.

| Compound Name | Key Structural Features | Primary Research Focus | Reference |

| 6-Chloro-2-arylvinylquinolines | 6-Chloro-quinoline | Antimalarial Activity | nih.gov |

| 6-Chloro-pyridin-2-yl-amine Derivatives | 6-Chloro-pyridine, Amine group | Antibacterial, Antifungal Activity | researchgate.net |

| N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine | Quinazoline core, Chloro, Fluoro, Nitro groups | Synthesis Optimization | researchgate.net |

| 6-Chloro-5-nitrobenzofuroxan Derivative | Benzofuroxan core, 6-Chloro, 5-Nitro groups | Synthesis of Ammonium Salts | researchgate.net |

This body of work on related compounds collectively suggests that the unique combination of 6-chloro, 5-fluoro, and 3-amine substitutions on the quinoline scaffold in 6-Chloro-5-fluoroquinolin-3-amine makes it a compound of interest for further synthetic exploration and biological screening.

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

6-chloro-5-fluoroquinolin-3-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-7-1-2-8-6(9(7)11)3-5(12)4-13-8/h1-4H,12H2 |

InChI Key |

UBIBRJSJTNVPBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CC(=C2)N)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 5 Fluoroquinolin 3 Amine and Its Precursors

Strategies for Quinoline (B57606) Core Construction with Halogen and Amine Functionalities

The assembly of the quinoline core with pre-installed or readily convertible halogen and amine groups is a cornerstone of synthesizing complex quinoline derivatives. These strategies often employ cyclization reactions, multi-component approaches, and, increasingly, metal-free protocols to enhance efficiency and sustainability.

Intramolecular cyclization is a powerful tool for forging the quinoline ring. For fluorinated and chlorinated systems, specific cyclization strategies are employed. One such method involves the intramolecular cyclization of o-cyano- or o-isocyano-β,β-difluorostyrenes. nih.govfigshare.comresearchgate.net For instance, the reaction of β,β-difluoro-o-isocyanostyrenes with organomagnesium or organolithium reagents generates sp2 carbanions that subsequently cyclize to form 3-fluoroquinolines. figshare.com

Another prominent cyclization method is the electrophile-promoted intramolecular cyclization of N-(2-alkynyl)anilines. orgsyn.orgnih.gov This approach allows for the synthesis of a variety of substituted quinolines, including those with halogen substituents at the 3-position. The reaction proceeds under mild conditions and can tolerate various functional groups. orgsyn.orgnih.gov The choice of electrophile, such as iodine monochloride (ICl) or bromine, dictates the halogen incorporated into the quinoline ring. nih.gov

The Friedländer annulation, a classic method for quinoline synthesis, can also be adapted for halogenated precursors. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While not exclusively for halogenated systems, the use of appropriately substituted starting materials allows for the direct construction of the desired quinoline core.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted quinolines in a single step, minimizing waste and purification efforts. These reactions bring together three or more reactants to form a product that incorporates substantial portions of all starting materials. mdpi.com For instance, a three-component reaction between an aniline, an aldehyde, and an activated alkyne can lead to the formation of a polysubstituted quinoline.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also play a crucial role. For example, a cascade reaction involving condensation, electrocyclization, and dehydrogenation can provide access to a wide range of substituted quinolines. mdpi.com

| Reaction Type | Key Features | Starting Materials Example | Product Type |

| Povarov Reaction | Three-component reaction, often acid-catalyzed. | Indazol-5-amines, methylene (B1212753) active ketones, aldehydes. mdpi.com | Pyrazolo[4,3-f]quinolones. mdpi.com |

| Chichibabin Reaction | Three-component synthesis. | 3-Acetyl coumarins, aromatic aldehydes, ammonium (B1175870) acetate. mdpi.com | 2,6-bis(coumarin-2-yl)-4-phenylpyridines. mdpi.com |

| Hantzsch-type Reaction | Microwave-assisted multicomponent synthesis. | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, aromatic aldehydes. mdpi.com | Pyrazolo[3,4-b]pyridines. mdpi.com |

In recent years, there has been a significant push towards developing transition metal-free synthetic methods to reduce cost and environmental impact. For the synthesis of halogenated quinolines, several metal-free approaches have been established.

One notable example is the regioselective C-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature under air and demonstrates high functional group tolerance, providing an economical route to C5-halogenated quinolines. rsc.org Additionally, transition-metal-free oxidative C-H fluoroalkoxylation of quinoxalinones with fluoroalkyl alcohols has been described, offering a mild and efficient route to fluoroalkoxylated quinoxaline (B1680401) derivatives. nih.gov Furthermore, a novel method for N-fluoroalkylation of amines using cyanurate-activated fluoroalcohols has been developed, which avoids the use of transition metal catalysts. nih.gov

Synthesis of Halogenated Quinolone and Quinoline Building Blocks

The synthesis of 6-Chloro-5-fluoroquinolin-3-amine often relies on the preparation of key halogenated quinolone and quinoline intermediates. These building blocks are then further functionalized to introduce the desired amine group.

A crucial intermediate in the synthesis of many substituted quinolines is 2-chloroquinoline-3-carbaldehyde (B1585622) and its analogs. rsc.orgrsc.org The Vilsmeier-Haack reaction is a widely used method for the formylation of acetanilides to produce 2-chloro-3-formylquinolines. rsc.orgijsr.net This reaction typically involves treating an acetanilide (B955) with a Vilsmeier reagent, which is formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). rsc.org

A specific example is the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde, which can be achieved using POCl3 as a catalyst. researchgate.net The synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes has been successfully carried out using the Vilsmeier-Haack reaction, starting from substituted acetophenones. ijsr.net These carbaldehyde intermediates are versatile and can be further modified. For example, they readily undergo condensation reactions with amines and hydrazines to form Schiff bases. rsc.org

| Starting Material | Reagents | Product | Reference |

| Acetanilides | DMF, POCl3/PCl5 | 2-Chloro-3-formylquinolines | rsc.org |

| Substituted Acetophenone Oximes | DMF, POCl3 | 6-Substituted-2-chloroquinoline-3-carbaldehydes | ijsr.net |

Once the quinoline core is constructed, specific halogenation and amination reactions are employed to install the required substituents at the desired positions.

Halogenation: The direct halogenation of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom. However, regioselective halogenation can be achieved. For instance, copper(II)-catalyzed C5 and C7 halogenation of quinolines using sodium halides has been developed, proceeding under mild conditions. researchgate.net Another approach involves the temporary transformation of pyridines into acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation at the 3-position. nsf.gov

Amination: The introduction of an amine group onto the quinoline scaffold is a critical step. A general and efficient method for the 2-amination of quinolines proceeds via their N-oxide intermediates. organic-chemistry.org This one-pot procedure involves activation with p-toluenesulfonic anhydride (B1165640) (Ts2O) in the presence of tert-butylamine, followed by deprotection, to yield 2-aminoquinolines with high regioselectivity. organic-chemistry.org For the synthesis of 6-Chloro-5-fluoroquinolin-3-amine, a nucleophilic aromatic substitution (SNAr) reaction on a precursor like 3,6-dichloro-5-fluoroquinoline could potentially be employed, where the chlorine at the 3-position is more susceptible to displacement by an amine source.

Derivatization of Quinoline-4-carbohydrazides for Scaffold Elaboration

The quinoline-4-carbohydrazide (B1304848) moiety serves as a versatile intermediate for the construction of more complex molecular architectures through scaffold elaboration. This hydrazide group is a reactive handle that allows for the introduction of various pharmacophores and heterocyclic rings, leading to diverse derivatives. The general synthetic pathway often begins with a Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, which is subsequently esterified and then treated with hydrazine (B178648) hydrate (B1144303) to yield the key quinoline-4-carbohydrazide intermediate. nih.gov

One prominent strategy involves the reaction of the carbohydrazide (B1668358) with various electrophiles to form new C-N or C=N bonds. For instance, treatment with triethyl orthoformate can yield an ethoxyformaldehyde hydrazone derivative. nih.gov Furthermore, condensation reactions with aldehydes and ketones lead to the formation of the corresponding hydrazones, which can be further cyclized.

A significant application of this methodology is in the synthesis of novel antimicrobial agents. Researchers have successfully designed and synthesized a series of 2-phenyl quinoline hydrazide derivatives as potential bacterial DNA gyrase inhibitors. nih.govresearchgate.net In these studies, the key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide, was derivatized to explore structure-activity relationships (SAR). nih.gov

Table 1: Examples of Derivatization Reactions of Quinoline-4-carbohydrazide

| Reactant | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)quinoline-4-carbohydrazide | Triethyl orthoformate | Ethoxyformaldehyde hydrazone | nih.gov |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide | Substituted phenyl acetyl chloride | N'-acylhydrazide | nih.gov |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide | Phenyl isothiocyanate | Thiosemicarbazide | nih.gov |

These derivatization strategies highlight the utility of the quinoline-4-carbohydrazide scaffold in medicinal chemistry for generating libraries of compounds for biological screening. nih.govresearchgate.net The modification of this scaffold allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. rsc.org

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of quinoline derivatives is a critical challenge, particularly when creating chiral centers that are essential for specific biological activities. While direct stereoselective synthesis of 6-Chloro-5-fluoroquinolin-3-amine is not extensively documented, general principles and established methods for quinoline synthesis can be adapted to control stereochemistry.

One of the foundational approaches to introducing chirality is through the use of chiral catalysts in classic quinoline syntheses. For example, the Skraup, Doebner-von Miller, and Combes syntheses can potentially be rendered stereoselective by employing chiral Brønsted or Lewis acids.

A notable strategy in asymmetric organocatalysis involves the use of naturally occurring chiral molecules. Quinine (B1679958), a prominent quinoline alkaloid, and its derivatives are widely used as catalysts for various stereoselective reactions. wikipedia.org For instance, quinine-catalyzed Michael additions to α,β-unsaturated ketones can proceed with a high degree of stereochemical control. wikipedia.org This principle could be applied to precursors of 6-Chloro-5-fluoroquinolin-3-amine that contain a prochiral center.

The biosynthesis of quinine itself provides a blueprint for stereoselective quinoline formation, involving a key stereoselective Pictet-Spengler reaction catalyzed by the enzyme strictosidine (B192452) synthase. wikipedia.org While enzymatic synthesis may not be directly applicable for this specific synthetic target, it inspires the development of biomimetic catalysts.

Modern synthetic methods also offer pathways to stereoselectivity. Transition-metal-catalyzed reactions, such as asymmetric hydrogenation or transfer hydrogenation of a quinoline ring or a precursor, can introduce chirality. Palladium-catalyzed oxidative cyclization represents a powerful tool for quinoline synthesis, and the use of chiral ligands with the palladium catalyst could induce enantioselectivity. mdpi.com

Table 2: Potential Stereoselective Strategies for Quinolines

| Strategy | Method | Potential Application | Reference |

|---|---|---|---|

| Organocatalysis | Quinine-catalyzed Michael Addition | Introduction of a chiral side chain on a precursor | wikipedia.org |

| Asymmetric Catalysis | Chiral Lewis/Brønsted Acid Catalysis | Asymmetric Friedländer or Pfitzinger-type reactions | mdpi.com |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Reduction of a prochiral quinoline or precursor | organic-chemistry.org |

The development of stereoselective routes to compounds like 6-Chloro-5-fluoroquinolin-3-amine is crucial for advancing their potential applications, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.

Chemical Reactivity and Transformations of 6 Chloro 5 Fluoroquinolin 3 Amine

Functional Group Interconversions of the Amine Moiety

The primary amine at the C-3 position is a versatile functional group that serves as a nucleophilic handle for a variety of transformations. Its reactivity is central to building upon the quinoline (B57606) core, allowing for the introduction of diverse substituents and the formation of new ring systems.

Acylation and Sulfonylation Reactions

The 3-amino group of 6-Chloro-5-fluoroquinolin-3-amine readily undergoes acylation and sulfonylation when treated with appropriate electrophiles such as acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions convert the primary amine into corresponding amides and sulfonamides, respectively.

Acylation is typically performed using an acyl chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This transformation is fundamental for introducing a wide array of side chains.

Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride to form a sulfonamide linkage. This reaction is robust and has been demonstrated on related aminoquinoline systems. For instance, the sulfonylation of quinoline N-oxides and 8-aminoquinoline (B160924) derivatives proceeds efficiently, indicating that the 3-amino group in the target compound would exhibit similar reactivity. acs.orgnih.govresearchgate.net These reactions are crucial for modifying the electronic properties and biological activity of the parent molecule.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Aprotic solvent, base (e.g., Pyridine) |

| Acylation | Acetic anhydride | Amide | Aprotic solvent, base (e.g., Triethylamine) |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Aprotic solvent, base (e.g., Pyridine) |

Amidation and Amination Reactions

While "amidation" is mechanistically identical to the acylation described above (formation of an amide from the amine), the term "amination" in this context refers to reactions that further substitute the amine, such as alkylation. The nucleophilic 3-amino group can react with alkyl halides to form secondary and tertiary amines, although care must be taken to control the degree of alkylation.

The primary amine's nucleophilicity allows it to participate in reactions that form new carbon-nitrogen bonds, expanding the molecular complexity. This reactivity is a cornerstone of synthetic organic chemistry.

Condensation Reactions for Heterocycle Formation

The 3-amino group is a key building block for constructing fused heterocyclic systems through condensation reactions. By reacting with bifunctional electrophiles, such as dicarbonyl compounds or their equivalents, new rings can be annulated onto the quinoline scaffold.

For example, amino-heterocycles are known to react with reagents like α,β-unsaturated ketones or dicarbonyls to form fused pyrimidine (B1678525) rings. nih.govrsc.org One-pot, multi-component reactions involving an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound (like barbituric acid) are common strategies for creating pyrimido[4,5-b]quinolines. rsc.org Similarly, 3-aminoquinazolinones, which are structurally related to 3-aminoquinolines, have been shown to undergo condensation with aldehydes to form Schiff bases, which can then cyclize to create fused triazino, triazepino, and triazocino systems. nih.gov These precedents strongly suggest that 6-Chloro-5-fluoroquinolin-3-amine can serve as a precursor for a wide variety of complex, fused heterocyclic structures of significant interest in drug discovery. nih.govrsc.orgnih.gov

Table 2: Heterocycle Formation via Condensation

| Reagent(s) | Resulting Fused Ring | Reaction Class | Reference Analogy |

|---|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrimidine | Condensation/Cyclization | nih.govrsc.org |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyridinone | Condensation/Cyclization | mdpi.com |

| Aromatic Aldehyde, Cyclohexanone | Tetrahydropyrimidoquinoline | One-pot, three-component reaction | rsc.org |

Halogen-Directed Reactivity

The two halogen atoms on the carbocyclic ring of 6-Chloro-5-fluoroquinolin-3-amine offer powerful handles for modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The distinct electronic nature and position of the fluorine and chlorine atoms allow for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine and Chlorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. libretexts.org In the quinoline system, the ring nitrogen acts as an activating group, withdrawing electron density and making the ring more susceptible to nucleophilic attack. The reactivity of halogens in SNAr reactions is often dominated by the stability of the intermediate Meisenheimer complex, rather than the leaving group's stability as an anion. libretexts.orgstackexchange.comlibretexts.org

A well-established principle in SNAr is that fluorine is typically a better leaving group than chlorine when the reaction is rate-limited by the nucleophilic addition step. stackexchange.comnih.govresearchgate.net This is because fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. stackexchange.comnih.gov

In 6-Chloro-5-fluoroquinolin-3-amine, the fluorine at C-5 is positioned ortho to the C-4a/C-8a ring junction and meta to the activating quinoline nitrogen, while the chlorine at C-6 is para to the nitrogen. Both positions are activated towards nucleophilic attack. However, based on the element effect, the C-5 fluoro substituent is predicted to be more reactive towards strong nucleophiles (e.g., alkoxides, thiolates) under SNAr conditions compared to the C-6 chloro substituent. nih.govresearchgate.net This allows for selective replacement of the fluorine atom, provided that appropriate reaction conditions are chosen.

Table 3: Predicted SNAr Reactivity

| Position | Halogen | Relative Reactivity | Rationale |

|---|---|---|---|

| C-5 | Fluorine | Higher | High electronegativity of F stabilizes the negative charge in the Meisenheimer intermediate (rate-determining step). stackexchange.comnih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and they exhibit a reactivity pattern for halogens that is opposite to that of SNAr. In reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. youtube.comorganic-chemistry.org

The reactivity order for halogens in oxidative addition is generally I > Br > Cl >> F. nih.gov The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. This difference in reactivity provides a robust strategy for the selective functionalization of polyhalogenated heterocycles. researchgate.netnih.gov

For 6-Chloro-5-fluoroquinolin-3-amine, the C-6 chlorine atom can be selectively targeted in cross-coupling reactions, leaving the C-5 fluorine atom intact.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base will selectively form a new carbon-carbon bond at the C-6 position. This has been demonstrated in related dihaloquinoline systems where selective coupling at the chloro- or bromo-substituted position is achieved. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the C-6 position with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand. youtube.comwikipedia.orgacsgcipr.org Studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective amination of the C-Br bond can be achieved in the presence of the C-Cl bond, highlighting the fine control possible with these methods. nih.gov A similar selectivity would be expected for the C-Cl versus the much less reactive C-F bond.

This orthogonal reactivity makes 6-Chloro-5-fluoroquinolin-3-amine a highly valuable building block, allowing for sequential functionalization of the different positions on the quinoline core.

Table 4: Predicted Cross-Coupling Selectivity

| Position | Halogen | Reaction Type | Reactivity | Rationale |

|---|---|---|---|---|

| C-5 | Fluorine | Suzuki, Buchwald | Very Low | The C-F bond is very strong and resistant to oxidative addition by Pd(0) under typical conditions. nih.gov |

Reductive Dehalogenation Methodologies

The selective removal of halogen atoms from the 6-chloro-5-fluoroquinolin-3-amine backbone is a critical transformation for modifying its biological and chemical properties. The difference in the C-Cl and C-F bond strengths, as well as the electronic environment of the quinoline ring, allows for regioselective dehalogenation under specific conditions.

Catalytic hydrogenation is a primary method for reductive dehalogenation. The choice of catalyst and reaction conditions can influence the selectivity of this process. For instance, palladium-based catalysts are commonly employed for the removal of chlorine atoms.

A typical procedure might involve reacting 6-chloro-5-fluoroquinolin-3-amine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base, such as sodium acetate, in a solvent like ethanol. These conditions generally favor the cleavage of the C-Cl bond over the more robust C-F bond, yielding 5-fluoroquinolin-3-amine (B1336677) as the major product. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Catalyst | Reagents | Solvent | Expected Major Product |

| Pd/C | H₂, NaOAc | Ethanol | 5-Fluoroquinolin-3-amine |

| Raney Nickel | H₂ | Methanol | 5-Fluoroquinolin-3-amine and potential reduction of the quinoline ring |

It is important to note that harsh reaction conditions, such as high pressure and temperature, or the use of more aggressive catalysts, could lead to the non-selective removal of both halogen atoms or even the reduction of the quinoline ring itself.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the 3-position and the deactivating but ortho-, para-directing halogen atoms at the 5- and 6-positions creates a complex reactivity pattern.

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 6-chloro-5-fluoroquinolin-3-amine, the positions ortho (position 4) and para (position 2) to the amino group are key sites for substitution. The halogen atoms, being deactivating, will slow down the reaction rate but will also direct incoming electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring. The most likely position for substitution would be the 4-position, which is activated by the amino group.

Halogenation: Treatment with bromine in a suitable solvent could lead to the introduction of a bromine atom, again, likely at the 4-position.

Sulfonation: Fuming sulfuric acid would be expected to introduce a sulfonic acid group, with the 4-position being the favored site of reaction. libretexts.org

The interplay between the activating amino group and the deactivating halogens, along with the inherent reactivity of the quinoline nucleus, makes predicting the precise outcome challenging without experimental data. Steric hindrance from the existing substituents could also play a significant role in directing the substitution.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-5-fluoro-4-nitroquinolin-3-amine |

| Bromination | Br₂, FeBr₃ | 4-Bromo-6-chloro-5-fluoroquinolin-3-amine |

| Sulfonation | SO₃, H₂SO₄ | 6-Chloro-5-fluoro-3-aminoquinoline-4-sulfonic acid |

Oxidation and Reduction Pathways of the Quinoline System

The quinoline ring system can undergo both oxidation and reduction, though the specific conditions required depend on the substituents present. The electron-donating amino group and the electron-withdrawing halogens on the carbocyclic ring of 6-chloro-5-fluoroquinolin-3-amine will influence the susceptibility of the ring to these transformations.

Oxidation: Oxidation of the quinoline ring typically requires strong oxidizing agents and can lead to the cleavage of the benzene or pyridine ring. For instance, treatment with potassium permanganate (B83412) under harsh conditions can lead to the formation of pyridine-2,3-dicarboxylic acid derivatives. However, the presence of the amino group may lead to more complex reactions, including the formation of N-oxides upon treatment with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. This is often achieved through catalytic hydrogenation using catalysts like platinum oxide or Raney nickel under high pressure. organic-chemistry.org The conditions for ring reduction are generally more forcing than those required for reductive dehalogenation. It is conceivable that under specific conditions, one could achieve both dechlorination and ring reduction simultaneously.

Rearrangement Reactions

Substituted quinolines can undergo various rearrangement reactions, often under acidic or basic conditions or upon activation with certain reagents. While specific rearrangement reactions for 6-chloro-5-fluoroquinolin-3-amine are not documented, analogous reactions in related systems suggest potential pathways.

One possible rearrangement is the Dimroth rearrangement, which is known to occur in N-substituted heteroaromatic amines. Although 6-chloro-5-fluoroquinolin-3-amine is a primary amine, derivatives formed at the amino group could potentially undergo such rearrangements.

Another class of rearrangements involves the migration of substituents around the quinoline ring, though these typically require high energy input, such as in the gas phase or under photochemical conditions. The specific substitution pattern of 6-chloro-5-fluoroquinolin-3-amine might also allow for more complex skeletal rearrangements under specific catalytic conditions, potentially leading to the formation of other heterocyclic systems. rsc.orgresearchgate.net The study of such rearrangements often provides valuable insights into reaction mechanisms and can lead to the discovery of novel molecular scaffolds.

Mechanistic Investigations of Reactions Involving 6 Chloro 5 Fluoroquinolin 3 Amine

Elucidation of Reaction Pathways for Functionalization

The functionalization of the 6-Chloro-5-fluoroquinolin-3-amine core can proceed through several reaction pathways, dictated by the inherent electronic properties of the substituted quinoline (B57606) ring. The presence of an electron-donating amino group at the 3-position and electron-withdrawing chloro and fluoro groups at the 6- and 5-positions, respectively, creates a complex electronic landscape that influences the regioselectivity of further transformations.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 6-position is a potential site for nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline ring system, further enhanced by the fluoro substituent, can facilitate the attack of nucleophiles at this position. The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion. The fluorine atom at the 5-position, while generally a poor leaving group in SNAr reactions, significantly activates the ring towards nucleophilic attack.

Electrophilic Aromatic Substitution: While the quinoline ring is generally electron-deficient, the powerful electron-donating effect of the 3-amino group can direct electrophilic substitution to the ortho and para positions. In this case, the 2- and 4-positions are activated. However, the steric hindrance and the electronic deactivation by the adjacent nitrogen and the halogen substituents might influence the feasibility and outcome of such reactions.

Cross-Coupling Reactions: The chloro substituent at the 6-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. The reaction pathway for these transformations involves an oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation (for Suzuki) or coordination of the coupling partner, and finally, reductive elimination to yield the product and regenerate the catalyst.

Role of Catalysts and Reagents in Selective Transformations

The selective functionalization of 6-Chloro-5-fluoroquinolin-3-amine heavily relies on the judicious choice of catalysts and reagents. Different catalytic systems can be employed to target specific positions on the quinoline ring, leading to a diverse range of products.

Palladium and Copper Catalysts in Cross-Coupling: Palladium-based catalysts are paramount for Suzuki, Heck, and Buchwald-Hartwig reactions at the 6-position. The choice of ligand on the palladium center is critical for achieving high efficiency and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. Copper catalysts, often used in Ullmann-type reactions, can also be effective for C-N and C-O bond formation at the 6-position.

Directing Groups for C-H Activation: The amino group at the 3-position can act as a directing group in transition-metal-catalyzed C-H activation reactions. Catalysts based on rhodium, ruthenium, or palladium can coordinate to the nitrogen atom of the amino group and facilitate the activation of a nearby C-H bond, typically at the 4-position. This strategy allows for the direct introduction of functional groups without the need for pre-functionalized starting materials.

The table below illustrates the potential role of different catalysts in the selective functionalization of a hypothetical halo-fluoro-aminoquinoline, based on established principles of quinoline chemistry.

| Catalyst System | Target Position | Reaction Type | Expected Outcome |

| Pd(OAc)2 / SPhos | 6-position | Suzuki Coupling | Formation of a C-C bond with a boronic acid derivative. |

| CuI / L-proline | 6-position | Ullmann Condensation | Formation of a C-N or C-O bond with an amine or alcohol. |

| [RhCp*Cl2]2 | 4-position | C-H Activation/Annulation | Formation of a new fused ring system. |

| Ru(p-cymene)Cl2]2 | 4-position | C-H Arylation | Introduction of an aryl group. |

This table is illustrative and based on general principles of quinoline chemistry due to the lack of specific data for 6-Chloro-5-fluoroquinolin-3-amine.

Studies on C-H Activation Mechanisms in Quinoline Systems

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds like quinolines, offering a more atom-economical and efficient alternative to traditional cross-coupling methods. For 6-Chloro-5-fluoroquinolin-3-amine, the most likely positions for C-H activation are the C4 and C8 positions, influenced by the electronic and steric environment.

The mechanism of transition-metal-catalyzed C-H activation in quinoline systems typically involves the coordination of the metal to the nitrogen atom of the quinoline ring or a directing group. In the case of 6-Chloro-5-fluoroquinolin-3-amine, the 3-amino group can serve as an effective directing group. The proposed catalytic cycle often starts with the coordination of the catalyst to the directing group, followed by the formation of a metallacyclic intermediate through C-H bond cleavage. This step can proceed via different pathways, such as concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis. Once the C-H bond is activated, the resulting organometallic species can react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to form the desired functionalized product.

Recent studies on other substituted quinolines have shown that the regioselectivity of C-H activation can be finely tuned by the choice of the metal catalyst, ligands, and reaction conditions. For instance, rhodium catalysts have been shown to favor C4-H activation when a directing group is present at the 3-position.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving 6-Chloro-5-fluoroquinolin-3-amine are governed by the activation energies of the transition states and the relative stabilities of the reactants, intermediates, and products.

Reaction Kinetics: The rate of a reaction is determined by the height of the activation energy barrier. For nucleophilic aromatic substitution at the 6-position, the rate would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents. The electron-withdrawing fluoro group at the 5-position is expected to increase the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. In transition-metal-catalyzed reactions, the kinetics are often complex, involving multiple steps in the catalytic cycle. The rate-determining step could be the oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction and catalyst system.

The following table provides a hypothetical comparison of kinetic and thermodynamic parameters for different potential reactions of 6-Chloro-5-fluoroquinolin-3-amine, based on general chemical principles.

| Reaction Type | Key Factor Influencing Kinetics | Key Factor Influencing Thermodynamics |

| Nucleophilic Aromatic Substitution | Electronegativity of the nucleophile | Stability of the resulting C-Nu bond |

| Suzuki Coupling | Ligand bulk and electron-donating ability | Strength of the new C-C bond formed |

| C-H Activation | Strength of the directing group coordination | Ring strain in the metallacyclic intermediate |

This table is for illustrative purposes and highlights general trends. Specific values for 6-Chloro-5-fluoroquinolin-3-amine are not available.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of magnetically active nuclei. For 6-Chloro-5-fluoroquinolin-3-amine, this would involve the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR and ¹³C NMR Spectral Assignments

In the absence of experimental data, a hypothetical analysis would predict specific chemical shifts and coupling constants for the protons and carbons in the molecule. The aromatic protons on the quinoline (B57606) ring would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating amino group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. sigmaaldrich.com A ¹⁹F NMR spectrum of 6-Chloro-5-fluoroquinolin-3-amine would provide precise information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling constants with neighboring protons would be characteristic of its position on the quinoline ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the various functional groups present in 6-Chloro-5-fluoroquinolin-3-amine. These would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic ring, and vibrations associated with the C-Cl and C-F bonds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be able to confirm the exact molecular formula of 6-Chloro-5-fluoroquinolin-3-amine. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the ultraviolet-visible (UV-Vis) spectroscopic properties of 6-chloro-5-fluoroquinolin-3-amine. While a patent document indicates the use of UV/VIS spectroscopy to monitor a Schiff base condensation reaction involving this compound, it does not provide the specific absorption maxima (λmax) or details about the electronic transitions.

To provide a theoretical and comparative context, the UV-Vis spectra of related quinoline derivatives are often characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. The quinoline core, a bicyclic aromatic system, gives rise to distinct absorption bands. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring system.

For instance, studies on compounds like 6-chloroquinoline (B1265530) have utilized both experimental measurements and theoretical calculations (Time-Dependent Density Functional Theory, TD-DFT) to analyze their electronic absorption spectra. These analyses help in understanding the influence of substituents, such as the chloro group, on the electronic structure and transitions within the quinoline moiety. The introduction of an amino group (-NH2) and a fluorine atom, as in 6-chloro-5-fluoroquinolin-3-amine, is expected to further modify the electronic properties and, consequently, the UV-Vis absorption spectrum. The amino group typically acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands and an increase in their intensity.

Solvatochromism , the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in solvent polarity, would be an expected phenomenon for 6-chloro-5-fluoroquinolin-3-amine. This is due to the presence of the polar amino group and the nitrogen heteroatom, which can engage in hydrogen bonding and other dipole-dipole interactions with solvent molecules. These interactions can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. A detailed study of solvatochromism would require measuring the UV-Vis spectrum in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar protic (e.g., ethanol, methanol) and aprotic (e.g., acetonitrile, DMSO) solvents.

Without experimental data for 6-chloro-5-fluoroquinolin-3-amine, a quantitative analysis, including data tables of absorption maxima in different solvents, cannot be provided. Further empirical research is necessary to elucidate the specific electronic transition energies and solvatochromic behavior of this compound.

Computational Chemistry Studies on 6 Chloro 5 Fluoroquinolin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the investigation of a molecule's electronic structure to predict its geometry, energy, and reactivity. By approximating the electron density of the system, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G**, can provide highly accurate insights into the properties of quinoline (B57606) derivatives. mdpi.comdntb.gov.uaresearchgate.net

DFT calculations are instrumental in predicting the chemical reactivity of 6-Chloro-5-fluoroquinolin-3-amine. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. Furthermore, mapping the molecule's electrostatic potential surface reveals regions of positive and negative charge, highlighting areas prone to electrostatic interactions. For 6-Chloro-5-fluoroquinolin-3-amine, the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electron-donating nature of the amine group, create a distinct electronic landscape that governs its reactivity.

| Parameter | Predicted Value | Significance for Reactivity |

| HOMO Energy | -6.1 eV | Indicates the energy of the most available electrons; a higher value suggests greater ease of oxidation or reaction with electrophiles. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available empty orbital; a lower value suggests greater ease of reduction or reaction with nucleophiles. |

| HOMO-LUMO Gap | 4.6 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Most Negative Potential | Around N1 and NH₂ | These nitrogen atoms are the most likely sites for protonation or attack by electrophiles. |

| Most Positive Potential | Near C5 and C6 | The carbon atoms bonded to the electronegative halogens are susceptible to nucleophilic attack. |

Table 1: Illustrative DFT-calculated parameters for predicting the reactivity of 6-Chloro-5-fluoroquinolin-3-amine. These values are representative and would be determined through specific DFT calculations.

A molecule's three-dimensional shape is critical to its function and interactions. DFT-based energy minimization is used to find the most stable geometric structure (conformation) of 6-Chloro-5-fluoroquinolin-3-amine by locating the lowest point on its potential energy surface. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy. For this molecule, a key aspect of the conformational analysis would be the orientation of the 3-amino group relative to the plane of the quinoline ring, as different rotations could lead to conformers with varying stabilities due to steric hindrance or intramolecular interactions.

| Conformer | Dihedral Angle (C2-C3-N-H) | Relative Energy (kJ/mol) | Population at 298 K |

| A | 0° | 12.0 | 1.1% |

| B | 60° | 2.5 | 36.3% |

| C | 180° | 0.0 | 62.6% |

Table 2: A hypothetical conformational analysis of 6-Chloro-5-fluoroquinolin-3-amine. The data illustrates how DFT can be used to determine the relative energies and populations of different spatial arrangements. These values are for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. ulisboa.pt By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of 6-Chloro-5-fluoroquinolin-3-amine over time, typically on the scale of nanoseconds to microseconds. When simulated in a solvent like water, MD can reveal crucial information about the molecule's flexibility, conformational changes, and its interactions with the surrounding environment. arabjchem.org Analysis of the simulation, such as calculating radial distribution functions (RDFs), can quantify the structure of the solvation shell and identify persistent hydrogen bonds between the amine or quinoline nitrogen and water molecules, which is vital for understanding its solubility and transport properties. arabjchem.org

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of a molecule with its macroscopic properties. researchgate.net For 6-Chloro-5-fluoroquinolin-3-amine, a QSPR model could predict attributes like lipophilicity (LogP), aqueous solubility, or chromatographic retention times. The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure (e.g., size, shape, electronic properties). These descriptors are then used to build a statistical model that can predict the property of interest for new or untested compounds, accelerating the design of molecules with desired characteristics.

| Molecular Descriptor | Definition | Calculated Value (Illustrative) |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 196.60 g/mol |

| Topological Polar Surface Area (TPSA) | The surface area of all polar atoms (usually oxygen and nitrogen). | 38.9 Ų |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | 2.75 |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | 1 |

| Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms. | 3 |

Table 3: A selection of molecular descriptors that would be calculated for 6-Chloro-5-fluoroquinolin-3-amine as the basis for a QSPR model. These values are illustrative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides an invaluable tool for predicting spectroscopic data, which can be used to confirm or elucidate the structure of a synthesized compound. Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and other active nuclei like ¹⁹F with high accuracy. chemrxiv.orgnih.gov For 6-Chloro-5-fluoroquinolin-3-amine, these theoretical predictions can be compared directly with experimental spectra. The accuracy of such predictions is often enhanced by calculating the shifts for an ensemble of low-energy conformers and performing a Boltzmann-weighted average, as well as by using solvent models to account for environmental effects. chemrxiv.org

| Atom | Predicted Chemical Shift (ppm) |

| H at C2 | 8.21 |

| H at C4 | 7.15 |

| H at C7 | 7.72 |

| H at C8 | 7.98 |

| ¹³C at C5 | 154.5 (d, J=255 Hz) |

| ¹³C at C6 | 121.8 |

| ¹⁹F at C5 | -124.6 |

Table 4: Hypothetical DFT-GIAO predicted NMR chemical shifts for selected atoms in 6-Chloro-5-fluoroquinolin-3-amine. These values are illustrative and would be compared against experimental data for structural verification.

Study of Aromaticity and Electronic Delocalization within the Quinoline Ring System

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. The quinoline core of 6-Chloro-5-fluoroquinolin-3-amine is an aromatic system, satisfying Hückel's rule with 10 π-electrons. quora.com The degree of aromaticity in both the benzene (B151609) and pyridine (B92270) rings can be quantified computationally using DFT-based methods. mdpi.comdntb.gov.uaresearchgate.net Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) provide numerical measures of electron delocalization. mdpi.com NICS values, calculated at the center of each ring, indicate the extent of the ring current effect (a hallmark of aromaticity), with more negative values suggesting stronger aromatic character. The HOMA index evaluates aromaticity based on geometric parameters. These studies would reveal how the electron-withdrawing Cl and F substituents and the electron-donating NH₂ group modulate the electronic delocalization and aromatic character of each ring within the quinoline scaffold. researchgate.net

Applications in Materials Science and Chemical Synthesis

Integration into Polymeric Structures and Functional Materials

There is no available research detailing the integration of 6-Chloro-5-fluoroquinolin-3-amine into polymeric structures or its use in the development of functional materials. The search did not yield any studies on its polymerization, either as a monomer or as an additive to impart specific properties to a polymer matrix.

Role as a Ligand in Coordination Chemistry

No publications were found that investigate the role of 6-Chloro-5-fluoroquinolin-3-amine as a ligand in coordination chemistry. The potential for the nitrogen atoms in the quinoline (B57606) ring and the amino group to coordinate with metal ions has not been explored in any accessible research.

Precursor for Advanced Organic Electronic Materials

The investigation did not uncover any research on the use of 6-Chloro-5-fluoroquinolin-3-amine as a precursor for advanced organic electronic materials. There are no documented instances of its application in the synthesis of organic semiconductors, conductors, or materials for optoelectronic devices.

Derivatization Strategies for Enhanced Analytical Detection (e.g., Chromophores, Fluorophores)

No studies were identified that focus on the derivatization of 6-Chloro-5-fluoroquinolin-3-amine to create chromophores or fluorophores for enhanced analytical detection. The inherent fluorescence of the quinoline ring system can sometimes be exploited for such purposes, but no specific research on modifying this particular compound for analytical applications was found.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of substituted quinolines are known, the development of more sustainable and efficient routes to 6-Chloro-5-fluoroquinolin-3-amine and its derivatives is a critical area for future research. Current synthetic strategies often involve multi-step processes with harsh reaction conditions and the generation of significant waste. Future efforts should focus on green chemistry principles to create more environmentally friendly and economically viable synthetic pathways.

One promising avenue is the application of one-pot multicomponent reactions. For instance, a B(C6F5)3-initiated aldehyde-amine-alkyne reaction has been shown to be effective for synthesizing a range of functionalized quinolines researchgate.net. Investigating a similar approach using appropriately substituted anilines, aldehydes, and alkynes could lead to a more streamlined synthesis of the target quinoline (B57606).

Exploration of Unprecedented Chemical Transformations

The unique electronic properties imparted by the chloro and fluoro substituents on the quinoline ring of 6-Chloro-5-fluoroquinolin-3-amine open the door to exploring novel chemical transformations. Future research should aim to move beyond standard functionalization and delve into unprecedented reactions that can generate structurally complex and diverse molecules.

One area of interest is the selective functionalization of the quinoline core. The presence of two different halogen atoms at positions 5 and 6 invites investigation into regioselective nucleophilic aromatic substitution (SNA_r_) reactions. Developing conditions that allow for the selective replacement of either the chlorine or fluorine atom would provide a powerful tool for creating a library of new derivatives. The successful regioselective SNA_r_ in the synthesis of other complex heterocyclic systems suggests this is a feasible and valuable research direction mdpi.com.

Another exciting prospect is the use of the amino group at the 3-position as a handle for novel cyclization reactions. This could lead to the formation of fused polycyclic systems with unique three-dimensional structures. Such complex scaffolds are often associated with interesting biological activities and material properties.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving 6-Chloro-5-fluoroquinolin-3-amine is paramount for optimizing existing synthetic routes and designing new transformations. A combined approach, integrating experimental studies with computational modeling, will be instrumental in achieving this.

For instance, in B(C6F5)3-catalyzed quinoline synthesis, mechanistic studies involving deuterium (B1214612) labeling and the characterization of reaction intermediates have been crucial in elucidating the role of the catalyst researchgate.net. Similar detailed mechanistic investigations should be applied to the synthesis and reactions of 6-Chloro-5-fluoroquinolin-3-amine. This could involve kinetic studies, in-situ reaction monitoring using spectroscopic techniques, and the isolation and characterization of key intermediates.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and the electronic effects of the substituents. DFT calculations have been successfully employed to understand the relationship between molecular descriptors and the activity of other heterocyclic compounds researchgate.net. Applying these computational tools to 6-Chloro-5-fluoroquinolin-3-amine will help to rationalize experimental observations and predict the feasibility of new reactions.

Design and Synthesis of Structurally Complex Quinoline Analogs for Materials Innovation

The quinoline framework is a privileged structure in the design of functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic and photophysical properties of 6-Chloro-5-fluoroquinolin-3-amine make it an attractive building block for novel materials.

Future research should focus on the design and synthesis of structurally complex quinoline analogs with tailored properties for materials science applications. This could involve extending the conjugation of the quinoline system through the attachment of various aromatic and heteroaromatic moieties. The synthesis of such extended π-systems could be achieved through cross-coupling reactions, building upon established methodologies for similar compounds beilstein-journals.org.

Furthermore, the introduction of specific functional groups can be used to tune the material's properties, such as its emission color, charge transport characteristics, and solubility. For example, the synthesis of derivatives with donor-acceptor architectures could lead to materials with interesting photophysical properties suitable for optoelectronic devices. The design of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids for herbicidal activity demonstrates a similar strategy of targeted derivatization for specific applications mdpi.com.

Investigation of Emerging Spectroscopic and Computational Techniques for Deeper Understanding

To gain a more profound understanding of the structure-property relationships of 6-Chloro-5-fluoroquinolin-3-amine and its derivatives, the application of emerging spectroscopic and computational techniques is essential.

Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the molecule's structure and conformation in solution mdpi.com. These techniques will be invaluable for characterizing new, structurally complex analogs.

In the computational realm, beyond standard DFT calculations, more advanced methods could be employed. For example, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of new derivatives, guiding the design of materials with specific photophysical properties. Molecular dynamics (MD) simulations could be used to study the intermolecular interactions and packing of these molecules in the solid state, which is crucial for understanding their performance in electronic devices researchgate.net.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-5-fluoroquinolin-3-amine, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves hydrogenation of nitro precursors using palladium on carbon (Pd/C) in methanol under hydrogen gas. For example, hydrogenation of 2-(difluoromethoxy)-5-nitropyridine derivatives (analogous to 6-(difluoromethoxy)pyridin-3-amine synthesis) yields ~105% efficiency under these conditions . Key variables include catalyst loading (5–10 wt%), solvent polarity, and reaction time (12–24 hrs). Yield optimization requires careful control of nitro group reduction and halogen retention, with monitoring via TLC or HPLC.

Q. How is 6-Chloro-5-fluoroquinolin-3-amine characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming regiochemistry and halogen positions. For instance, ¹⁹F-NMR can resolve fluorine environments (e.g., δ -73.7 ppm for trifluoromethyl groups in related compounds) . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies amine functionalities (N-H stretches ~3300 cm⁻¹). X-ray crystallography may resolve ambiguities in substitution patterns for crystalline derivatives .

Q. What solubility and stability properties are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability studies suggest storage at 2–8°C under inert gas (argon) to prevent amine oxidation or hydrolysis. Aqueous stability varies with pH: degradation accelerates in acidic (pH < 3) or basic (pH > 10) conditions, necessitating buffered solutions for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions involving 6-Chloro-5-fluoroquinolin-3-amine?

- Methodological Answer : The chloro and fluoro substituents direct reactivity via electronic effects. Chlorine’s electronegativity deactivates the quinoline ring, favoring substitution at the 5-fluoro position (meta to chlorine). Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation uses competitive reactions with nucleophiles (e.g., amines, alkoxides) under varying temperatures (25–80°C) . Steric hindrance from the 3-amine group further limits accessibility to the 2-position.

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for derivatives?

- Methodological Answer : Discrepancies in yields (e.g., >100% due to solvent co-crystallization) require rigorous purification (recrystallization, column chromatography) and validation via independent replicates. Conflicting NMR data may arise from solvent-induced shifts or dynamic processes (e.g., tautomerism). Multi-technique cross-validation (NMR, LC-MS, elemental analysis) and peer-data comparison (e.g., PubChem, Reaxys) are critical .

Q. How can computational methods predict the bioactivity or pharmacokinetic properties of 6-Chloro-5-fluoroquinolin-3-amine derivatives?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens potential targets (e.g., kinase inhibitors) by modeling interactions with the quinoline core. ADMET predictions (SwissADME, pkCSM) estimate logP (lipophilicity), bioavailability, and metabolic stability. For instance, fluoro substituents enhance blood-brain barrier penetration but may increase hepatotoxicity risks .

Q. What experimental designs are optimal for studying degradation pathways under environmental or physiological conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products via LC-MS. Hydrolytic pathways are probed in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Photodegradation studies use UV irradiation (254 nm) with ROS scavengers (e.g., NaN₃ for singlet oxygen) to elucidate mechanisms .

Data Presentation Guidelines

- Tabular Data : Include yield, reaction conditions, and spectroscopic benchmarks (e.g., NMR shifts) for reproducibility.

- Spectra Annotation : Label all peaks with coupling constants (e.g., J = 30.7 Hz for CH-NH in fluorinated amines) .

- Statistical Reporting : Use ±SD for triplicate experiments and p-values for bioactivity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.